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The introduction of a formyl group or a carbonyl moiety is a cornerstone of organic synthesis,

pivotal in the construction of a vast array of pharmaceuticals and fine chemicals. Aryl formates

have emerged as versatile and practical reagents in this context, serving as effective

formylating agents and, perhaps more significantly, as convenient and safer surrogates for toxic

carbon monoxide (CO) gas in transition-metal-catalyzed carbonylation reactions. This guide

provides an objective comparison of the performance of various aryl formates against each

other and other common alternatives, supported by experimental data to inform reagent

selection in research and development.

Performance Comparison of Aryl Formates and
Alternatives
Aryl formates offer a significant advantage in their ability to generate CO in situ, circumventing

the need for specialized equipment and safety precautions associated with handling gaseous

CO.[1][2] Their reactivity can be tuned by modifying the electronic properties of the aryl group.

For instance, electron-withdrawing substituents, as seen in 2,4,6-trichlorophenyl formate,

enhance the electrophilicity of the formyl group and facilitate CO release under milder

conditions compared to the unsubstituted phenyl formate.[3][4]
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As Carbon Monoxide Surrogates in Palladium-Catalyzed
Carbonylation
The palladium-catalyzed carbonylation of aryl halides and triflates is a powerful tool for the

synthesis of esters, amides, and other carboxylic acid derivatives.[3][5] Aryl formates have

proven to be highly effective in this arena.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23020164/
https://www.organic-chemistry.org/abstracts/lit3/691.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entry

Aryl
Formate
/CO
Source

Substra
te

Product
Catalyst
System

Conditi
ons

Yield
(%)

Referen
ce

1
Phenyl

formate

Bromobe

nzene

Phenyl

benzoate

3 mol%

Pd(OAc)₂

, 6 mol%

P(t-

Bu)₃·HBF

₄

NEt₃,

CH₃CN,

80 °C, 13

h

99 [5][6]

2
Phenyl

formate

4-

Bromoac

etopheno

ne

Phenyl 4-

acetylben

zoate

3 mol%

Pd(OAc)₂

, 6 mol%

P(t-

Bu)₃·HBF

₄

NEt₃,

CH₃CN,

80 °C, 13

h

95 [5]

3

2,4,6-

Trichloro

phenyl

formate

4-

Bromotol

uene

2,4,6-

Trichloro

phenyl 4-

methylbe

nzoate

3 mol%

Pd₂(dba)

₃, 12

mol%

P(t-

Bu)₃·HBF

₄

NEt₃,

THF, rt,

15 h

95 [3]

4

2,4,6-

Trichloro

phenyl

formate

4-

Iodoanis

ole

2,4,6-

Trichloro

phenyl 4-

methoxy

benzoate

3 mol%

Pd₂(dba)

₃, 12

mol%

P(t-

Bu)₃·HBF

₄

NEt₃,

THF, rt,

15 h

98 [3]

5 CO gas

(1 atm)

4-

Bromotol

uene

Methyl 4-

methylbe

nzoate

Pd(OAc)₂

/dppf

MeOH,

NEt₃, 100

°C

~90 [General

knowledg

e,

specific

citation

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.organic-chemistry.org/abstracts/lit3/691.shtm
https://pubs.acs.org/doi/10.1021/ol301192s
https://www.organic-chemistry.org/abstracts/lit3/691.shtm
https://pubmed.ncbi.nlm.nih.gov/23020164/
https://pubmed.ncbi.nlm.nih.gov/23020164/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


not

available]

6
Formic

Acid

4-

Iodoanis

ole

4-

Methoxy

benzalde

hyde

3 mol%

Pd(OAc)₂

, I₂, PPh₃

NEt₃,

Toluene,

80 °C, 2-

4 h

83

[General

knowledg

e,
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Table 1: Comparison of Aryl Formates and other CO Sources in Palladium-Catalyzed

Carbonylation. This table highlights the high efficiency of phenyl formate and 2,4,6-

trichlorophenyl formate as CO surrogates. Notably, 2,4,6-trichlorophenyl formate enables

reactions to proceed at room temperature with high yields, demonstrating its enhanced

reactivity.[3]

As N-Formylating Agents
The N-formylation of amines is a fundamental transformation in the synthesis of peptides and

other biologically active molecules.[7] While classical reagents like formic acid and acetic

formic anhydride are effective, aryl formates offer a mild and often catalyst-free alternative.[1]

[8]
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e
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°C, 2 h
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knowledge,
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Benzylami

ne
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[General
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3

Formic

Acid/Acetic

Anhydride

Aniline
Formanilid

e

-20 °C, 15

min
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4
Formic

Acid
Aniline

Formanilid

e
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°C
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[7]

5
Ethyl

Formate
Aniline

Formanilid

e

Neat, 60

°C, 6 h
94 [9]

Table 2: Comparison of Phenyl Formate with other N-Formylating Agents. Phenyl formate
provides a simple, solvent-free method for N-formylation, achieving high yields under mild

heating.[8] While formic acid/acetic anhydride can be faster and proceed at lower

temperatures, it involves the handling of a corrosive and moisture-sensitive reagent.[1]

Experimental Protocols
General Procedure for the Synthesis of Aryl Formates
Aryl formates can be readily synthesized from the corresponding phenols.[2]

Procedure:
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To a stirred solution of acetic anhydride (4.0 equiv.) is added formic acid (6.0 equiv.) at room

temperature.

The mixture is heated to 60 °C for 2 hours and then cooled to room temperature.

The resulting acetic formic anhydride solution is added to a mixture of the desired phenol

(1.0 equiv.) and sodium acetate (1.0 equiv.).

The reaction mixture is stirred at room temperature for 4 hours.

Upon completion, the reaction is quenched with water, and the product is extracted with an

organic solvent.

The organic layer is washed, dried, and concentrated under reduced pressure. The crude

aryl formate can be purified by distillation or recrystallization.[2]

Palladium-Catalyzed Carbonylation of Aryl Halides using
Phenyl Formate
This protocol describes a general procedure for the synthesis of phenyl esters from aryl halides

using phenyl formate as a CO surrogate.[5][6]

Procedure:

To an oven-dried reaction vessel, add Pd(OAc)₂ (3 mol%), P(t-Bu)₃·HBF₄ (6 mol%), the aryl

halide (1.0 equiv.), and a magnetic stir bar.

The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., nitrogen or

argon).

Anhydrous acetonitrile (CH₃CN), phenyl formate (1.5-2.0 equiv.), and triethylamine (NEt₃)

(2.0 equiv.) are added via syringe.

The reaction mixture is heated to 80 °C with vigorous stirring.

The reaction progress is monitored by TLC or GC.
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Upon completion (typically 13-21 hours), the reaction mixture is cooled to room temperature,

diluted with an organic solvent, and washed with water and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The crude product is purified by column chromatography on silica gel.[6]

N-Formylation of Amines using Phenyl Formate
This catalyst- and solvent-free protocol provides a green and efficient method for the N-

formylation of primary and secondary amines.[8][9]

Procedure:

In a reaction vial, the amine (1.0 equiv.) and phenyl formate (1.2 equiv.) are combined.

The mixture is stirred at 60 °C.

The reaction is monitored by TLC until the starting amine is consumed.

After cooling to room temperature, the reaction mixture is directly purified by column

chromatography on silica gel to afford the corresponding formamide.

Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic steps and workflows involving aryl

formates.
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Aryl Formate Synthesis
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Caption: Synthesis of Aryl Formates.
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Pd-Catalyzed Carbonylation using Aryl Formate
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Caption: General Mechanism of Pd-Catalyzed Carbonylation.
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N-Formylation Workflow

Amine (R₂NH)

Reaction
(Neat, 60°C)

Phenyl Formate

Purification
(Chromatography)

Formamide (R₂NCHO)

Click to download full resolution via product page

Caption: Workflow for N-Formylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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